
Manganese;molybdenum;sulfanylidenenickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese;molybdenum;sulfanylidenenickel is a complex compound that incorporates manganese, molybdenum, and nickel with a sulfanylidenenickel moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of manganese;molybdenum;sulfanylidenenickel typically involves the combination of manganese, molybdenum, and nickel precursors under controlled conditions. One common method is the co-precipitation technique, where metal salts are dissolved in a suitable solvent and precipitated by adjusting the pH. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-temperature solid-state reactions. Metal oxides or carbonates of manganese, molybdenum, and nickel are mixed in stoichiometric ratios and heated in a furnace at temperatures ranging from 800°C to 1200°C. This process ensures the formation of a homogeneous compound with the desired properties.
化学反应分析
Types of Reactions
Manganese;molybdenum;sulfanylidenenickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions may involve reagents like phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of manganese, molybdenum, and nickel, while reduction may produce lower oxidation state complexes.
科学研究应用
Manganese;molybdenum;sulfanylidenenickel has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Electrochemistry: It is investigated for its electrochemical properties, particularly in energy storage and conversion devices such as batteries and fuel cells.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medical diagnostics and therapeutics.
作用机制
The mechanism by which manganese;molybdenum;sulfanylidenenickel exerts its effects involves interactions with molecular targets and pathways. For example, in catalysis, the compound may facilitate the transfer of electrons or protons, thereby accelerating chemical reactions. In electrochemical applications, it may participate in redox reactions, contributing to energy storage and conversion processes.
相似化合物的比较
Similar Compounds
Manganese oxides: Known for their catalytic and electrochemical properties.
Molybdenum sulfides: Used in catalysis and materials science.
Nickel sulfides: Studied for their electronic and magnetic properties.
Uniqueness
Manganese;molybdenum;sulfanylidenenickel is unique due to the combination of manganese, molybdenum, and nickel in a single compound, which imparts a distinct set of properties. This combination allows for synergistic effects that enhance its performance in various applications compared to individual metal compounds.
属性
CAS 编号 |
174462-51-2 |
|---|---|
分子式 |
MnMoNiS |
分子量 |
241.65 g/mol |
IUPAC 名称 |
manganese;molybdenum;sulfanylidenenickel |
InChI |
InChI=1S/Mn.Mo.Ni.S |
InChI 键 |
LMWIHKCCOBVBLZ-UHFFFAOYSA-N |
规范 SMILES |
S=[Ni].[Mn].[Mo] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, dimethylphenyl[1-[(tributylstannyl)methyl]ethenyl]-](/img/structure/B14257216.png)
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)

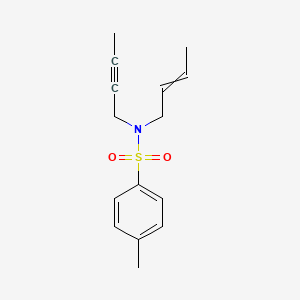
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
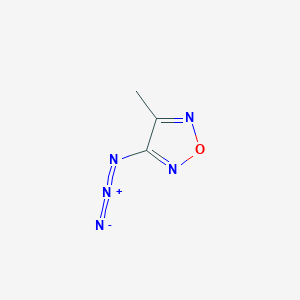
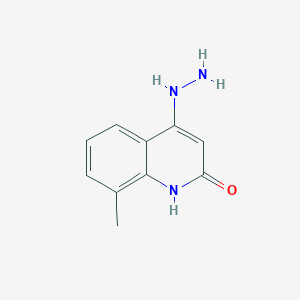
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
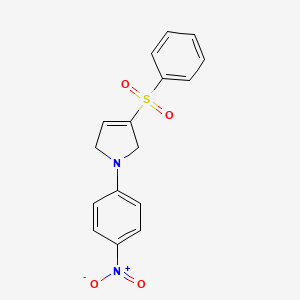
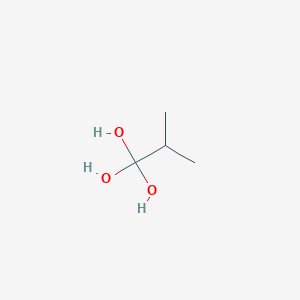
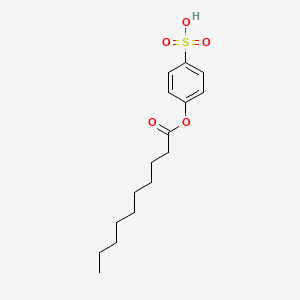
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
